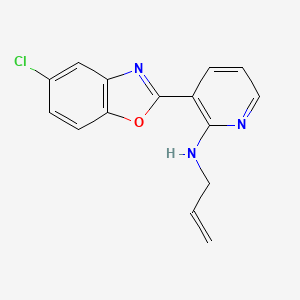

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine is a chemical compound that has been the subject of significant scientific research. This compound has been synthesized in various ways and has been found to have potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of novel palladium complexes related to N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, including their characterization using X-ray crystallography and spectroscopic methods, is explored in (Serdaroğlu et al., 2021). These complexes show potential for anticancer applications through molecular docking with various biological targets.

Polymer Chemistry

- The development of novel benzoxazine monomers containing allyl groups, related to the chemical structure of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, and their application in creating high-performance thermosets are detailed in (Agag & Takeichi, 2003). These thermosets exhibit improved thermal stability and mechanical properties.

Asymmetric Synthesis

- A study on asymmetric syntheses of pyrrolidines using benzotriazole derivatives, related to the chemical structure of interest, is presented in (Katritzky et al., 1999). This research demonstrates the versatility of these compounds in synthesizing chiral pyrrolidines.

Organic Synthesis and Catalysis

- Research on the synthesis of novel Schiff bases containing triazole rings, structurally related to N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, is explored in (Mobinikhaledi et al., 2010). These compounds offer insights into the development of diverse organic molecules.

Medicinal Chemistry and Drug Design

- The application of compounds structurally related to N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine in the context of medicinal chemistry and drug design is illustrated in (Stec et al., 2011). This study focuses on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors.

Organic Chemistry and Functional Group Transformations

- Investigations into the use of pyridine N-oxides for enantioselective allylation, which are relevant to the chemical family of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, are discussed in (Pignataro et al., 2006). These findings contribute to the understanding of allylation reactions in organic synthesis.

Propiedades

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)-N-prop-2-enylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-2-7-17-14-11(4-3-8-18-14)15-19-12-9-10(16)5-6-13(12)20-15/h2-6,8-9H,1,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOSGKPOLRHADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2685648.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile](/img/structure/B2685649.png)

![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2685650.png)

![1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2685657.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate](/img/structure/B2685658.png)